molecular formula C23H18Cl3N3S2 B2430927 4-chlorobenzyl 5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl sulfide CAS No. 344274-54-0

4-chlorobenzyl 5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl sulfide

Cat. No.: B2430927
CAS No.: 344274-54-0
M. Wt: 506.89
InChI Key: XQABUCXUTOEZKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Physical and Chemical Properties Analysis

The physical and chemical properties of “4-chlorobenzyl 5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl sulfide” are not fully detailed in the available resources. The compound has a molecular weight of 506.89.

Scientific Research Applications

1. Potential 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor

A study by Al-Wahaibi et al. (2019) identified a related compound, 5-(Adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole, as a potential 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor. This research involved structural analysis, including Hirshfeld surface analysis and density functional theory (DFT) calculations, providing insights into the molecule's potential for binding interactions at the 11β-HSD1 active site (Al-Wahaibi et al., 2019).

2. Antimicrobial Properties

Popiołek et al. (2011) explored the synthesis of derivatives of 4-phenyl-4H-1,2,4-triazole-3-thione, including compounds similar to the subject compound. These derivatives were screened for antimicrobial activities, demonstrating significant antimicrobial properties (Popiołek et al., 2011).

3. Pharmacological Properties in CNS

Maliszewska-Guz et al. (2005) conducted a study on the pharmacological properties of 4-methyl-4H-1,2,4-triazole-3(2H)-thione derivatives. These compounds were investigated for their effect on the central nervous system (CNS) in mice, indicating a potential area of application for similar triazole derivatives (Maliszewska-Guz et al., 2005).

4. Structural Characterization and Molecular Interactions

Ustabaş et al. (2018) focused on the structural characterization of a related molecule, 4-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]phthalonitrile. This study revealed weak inter- and intramolecular C–H…N-type hydrogen bonds, providing insight into the structural aspects of similar compounds (Ustabaş et al., 2018).

5. Antibacterial and Antifungal Activity

Hussain et al. (2008) synthesized various derivatives of 4H-1,2,4-triazole, evaluating their antibacterial and antifungal activities. This research highlights the potential of such compounds in combating microbial infections (Hussain et al., 2008).

6. Cytotoxic Activity

Stolarczyk et al. (2018) synthesized novel 4-thiopyrimidine derivatives, including compounds with structural similarities to the subject compound. Their study examines the cytotoxicity of these compounds against various cancer cell lines, offering insights into potential anticancer applications (Stolarczyk et al., 2018).

Future Directions

The future directions for research on “4-chlorobenzyl 5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl sulfide” and similar compounds could include further exploration of their synthesis, characterization, and potential biological activities. Given the interest in 1,2,4-triazole derivatives for their potential medicinal properties , there could be significant potential for future research in this area.

Properties

IUPAC Name

3-[(4-chlorophenyl)methylsulfanyl]-5-[(2,4-dichlorophenyl)methylsulfanylmethyl]-4-phenyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18Cl3N3S2/c24-18-9-6-16(7-10-18)13-31-23-28-27-22(29(23)20-4-2-1-3-5-20)15-30-14-17-8-11-19(25)12-21(17)26/h1-12H,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQABUCXUTOEZKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)Cl)CSCC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18Cl3N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.